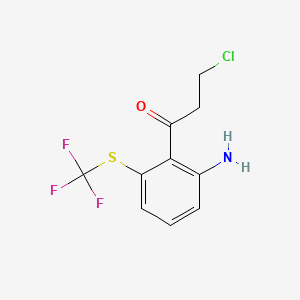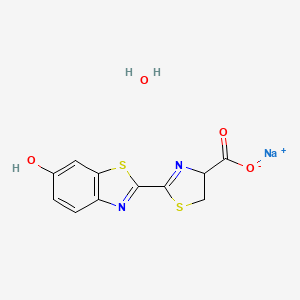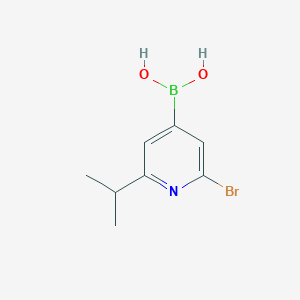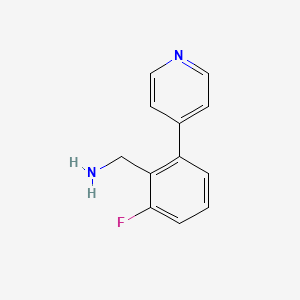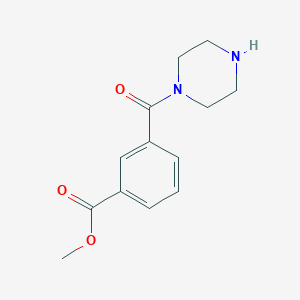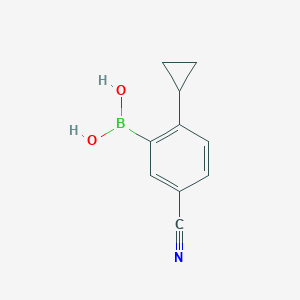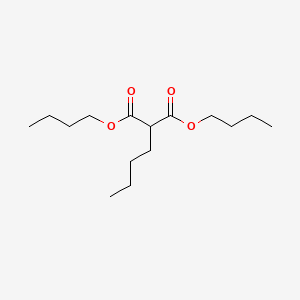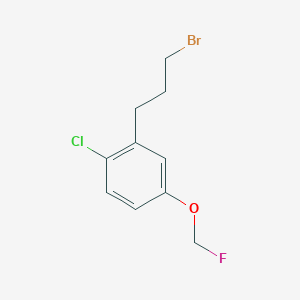![molecular formula C19H26O B14072124 (10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14072124.png)
(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of gonadal progesterone and is prominently found in male semen, axillary hair, and axillary skin surfaces . This compound is often described as having potent pheromone-like activities in humans . It is linked to sexual attraction and has broader social-emotional functions, tuning the brain to efficiently process emotional information .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,16-Androstadien-3-one can be synthesized from androstadienol by the enzyme 3β-hydroxysteroid dehydrogenase. It can also be converted into androstenone by 5α-reductase, which can subsequently be converted into 3α-androstenol or 3β-androstenol by 3-ketosteroid reductase .
Industrial Production Methods: Industrial production of 4,16-androstadien-3-one involves the biosynthetic transformation of phytosterols by Mycobacterium strains. This method is efficient and yields significant amounts of the compound .
Chemical Reactions Analysis
Types of Reactions: 4,16-Androstadien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Conversion to androstenone.
Reduction: Formation of androstadienol.
Substitution: Halogenated derivatives of androstadienone.
Scientific Research Applications
4,16-Androstadien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies of steroid chemistry.
Biology: Investigated for its role as a human pheromone and its effects on social and sexual behavior.
Medicine: Studied for its potential therapeutic effects on mood and emotional processing.
Industry: Incorporated into male fragrances to purportedly increase sexual attraction.
Mechanism of Action
4,16-Androstadien-3-one exerts its effects by interacting with the olfactory system. It is detected by specific receptors in the nasal cavity, which then send signals to the brain. This interaction influences emotional processing and social behavior . The compound does not exhibit androgenic or anabolic effects but significantly affects mood and attention .
Comparison with Similar Compounds
Androstenone: Another potent pheromone with a similar structure.
Androstenol: A related pheromone that acts as a positive allosteric modulator of the GABA A receptor.
Estratetraenol: A steroid with pheromone-like activities affecting mood and arousal.
Uniqueness: 4,16-Androstadien-3-one is unique in its ability to influence both social and sexual behaviors without exhibiting androgenic or anabolic effects . Its broader social-emotional functions set it apart from other similar compounds .
Properties
Molecular Formula |
C19H26O |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,15-17H,4-8,10-11H2,1-2H3/t15?,16?,17?,18-,19-/m0/s1 |
InChI Key |
HNDHDMOSWUAEAW-QKBRSHRXSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC=C2)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)
